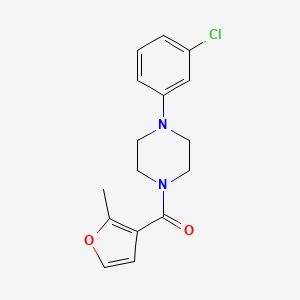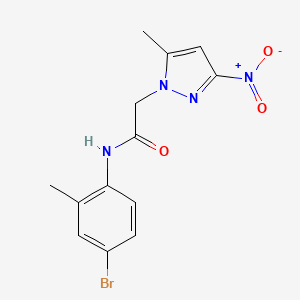![molecular formula C20H16Cl2N2O3S B6101269 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide, also known as CCMSB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the sulfonamide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in cellular metabolism. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of cellular pH, and topoisomerase, which is involved in DNA replication. Additionally, this compound has been shown to inhibit the activity of several kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and inhibition of cellular metabolism. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of several key enzymes involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to inhibit cellular metabolism. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide, including:
1. Further studies on its potential as a cancer therapy, including in vivo studies and clinical trials.
2. Studies on its potential as an anti-inflammatory agent, including its effects on inflammatory cytokines and cellular signaling pathways.
3. Studies on its mechanism of action, including its effects on cellular metabolism and key enzymes involved in cellular signaling pathways.
4. Development of new derivatives of this compound with improved potency and selectivity for specific targets.
5. Studies on the potential toxicity of this compound and its optimal dosage and administration for use in lab experiments and potential clinical trials.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a cancer therapy and anti-inflammatory agent, as well as its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-chloroaniline to form 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}benzoic acid. This intermediate is then reacted with 2-methylaniline to form this compound. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in vitro, and further research is needed to determine its potential as a cancer therapy. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
2-chloro-5-[(3-chlorophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c1-13-5-2-3-8-19(13)23-20(25)17-12-16(9-10-18(17)22)28(26,27)24-15-7-4-6-14(21)11-15/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKDGWKISTYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6101190.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6101193.png)

![2-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6101209.png)
![2-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6101217.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-methoxypiperidine](/img/structure/B6101218.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6101224.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B6101228.png)
![2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101235.png)
![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)

![3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6101263.png)
![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6101293.png)